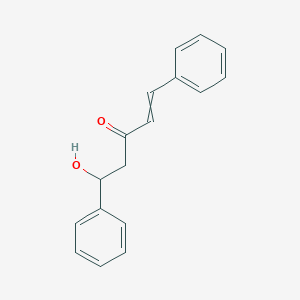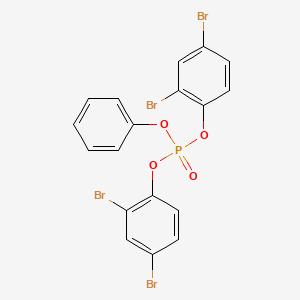
Bis(2,4-dibromophenyl) phenyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,4-dibromophenyl) phenyl phosphate: is a chemical compound known for its unique structure and properties It is an organophosphate compound where the phosphate group is bonded to two 2,4-dibromophenyl groups and one phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4-dibromophenyl) phenyl phosphate typically involves the reaction of 2,4-dibromophenol with phenyl phosphorodichloridate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the phosphate ester bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Bis(2,4-dibromophenyl) phenyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atoms in the 2,4-dibromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphate esters, while substitution reactions can produce a variety of substituted phenyl phosphate derivatives.
科学的研究の応用
Chemistry: In chemistry, Bis(2,4-dibromophenyl) phenyl phosphate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool for researchers.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. It can be used to investigate the role of phosphate esters in biological systems and their interactions with biomolecules.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development and other medical applications.
Industry: In the industrial sector, the compound is used as an additive in materials science. It can enhance the properties of polymers and other materials, making it useful in the production of high-performance materials.
作用機序
The mechanism of action of Bis(2,4-dibromophenyl) phenyl phosphate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
類似化合物との比較
- Bis(2,4-diisopropylphenyl) phenyl phosphate
- Bis(2,4-di-tert-butylphenyl) phosphate
Comparison: Compared to similar compounds, Bis(2,4-dibromophenyl) phenyl phosphate is unique due to the presence of bromine atoms in its structure. This feature can influence its reactivity and interactions with other molecules, making it distinct from other phosphate esters.
特性
CAS番号 |
113289-82-0 |
|---|---|
分子式 |
C18H11Br4O4P |
分子量 |
641.9 g/mol |
IUPAC名 |
bis(2,4-dibromophenyl) phenyl phosphate |
InChI |
InChI=1S/C18H11Br4O4P/c19-12-6-8-17(15(21)10-12)25-27(23,24-14-4-2-1-3-5-14)26-18-9-7-13(20)11-16(18)22/h1-11H |
InChIキー |
XRXGHMOHPQDQSK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)Br)Br)OC3=C(C=C(C=C3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone]](/img/structure/B14303776.png)
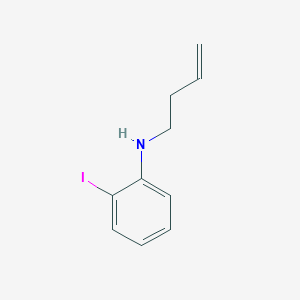
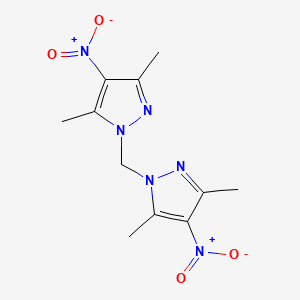
![tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14303796.png)
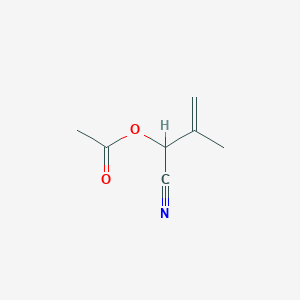
![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)
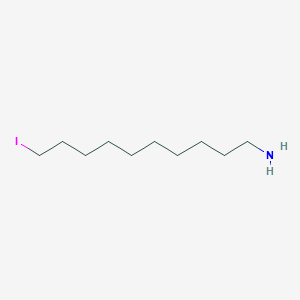

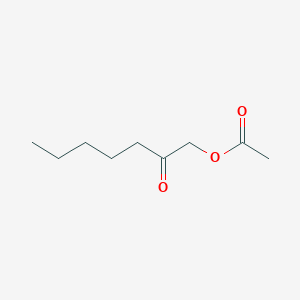
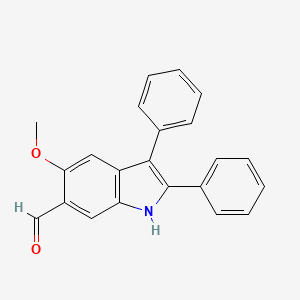
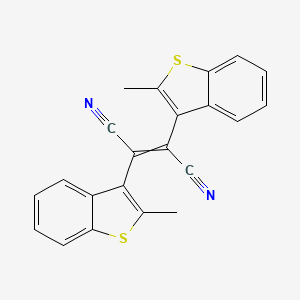
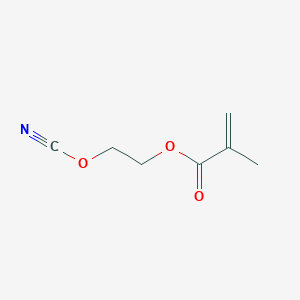
![Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate](/img/structure/B14303863.png)
